(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Description
(2-Methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a carbamate derivative characterized by a (2-methoxyphenyl)methyl group attached to the oxygen atom of the carbamate moiety and an (E)-configured ethenyl-furan substituent on the nitrogen atom. Carbamates are widely studied for their biological activities, including pesticidal and pharmacological applications, owing to their stability and ability to interact with enzymatic targets .
Properties
IUPAC Name |
(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-14-7-3-2-5-12(14)11-20-15(17)16-9-8-13-6-4-10-19-13/h2-10H,11H2,1H3,(H,16,17)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEECDIOZTOFIRR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC(=O)NC=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1COC(=O)N/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326275 | |
| Record name | (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338399-82-9 | |
| Record name | (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer, antibacterial, and antifungal activities, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives with furan moieties have shown significant cytotoxic effects against various cancer cell lines.
- Case Study: Cytotoxicity Assay
| Compound Name | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound 10h | HeLa | 24 | Apoptosis |
| Compound 1 | MCF | 25.72 ± 3.95 | Apoptosis |
Antibacterial Activity
The antibacterial properties of this compound class have also been investigated. Compounds with similar structures have shown promising results against a range of bacterial strains.
- Case Study: Antibacterial Efficacy
Antifungal Activity
Compounds related to this compound have also been tested for antifungal activity.
- Case Study: Antifungal Screening
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction: In cancer cells, the compound triggers apoptotic pathways, leading to cell death.
- Disruption of Bacterial Cell Walls: The methoxy group enhances penetration through bacterial membranes, disrupting vital functions.
- Inhibition of Fungal Cell Growth: Similar mechanisms that affect bacterial cells apply here, with additional interference in fungal cell wall synthesis.
Scientific Research Applications
Research has indicated several promising biological activities associated with (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate:
Anticancer Activity
Studies have demonstrated that compounds similar to this compound exhibit significant anticancer effects. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been shown to cause S-phase arrest in various cancer cell lines, inhibiting their proliferation.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 12 | Cell cycle arrest |
| Huh-7 (Hepatoma) | 10 | Apoptosis and cell cycle inhibition |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Bacterial Inhibition : Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Potential Antifungal Effects : Some studies suggest activity against specific fungal strains.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial effects of this compound. It was found to possess strong antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics against tested strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate with structurally related carbamates and amides, highlighting key differences in substituents, molecular properties, and functional roles.
*Calculated molecular formula and weight based on structural inference.
Key Structural and Functional Insights:
Trichloroethyl carbamates (e.g., CAS 338399-69-2) exhibit higher hydrolytic stability due to the electron-withdrawing Cl₃ group, making them suitable for pesticidal formulations .
N-Substituent Effects :
- The (E)-2-(furan-2-yl)ethenyl group may facilitate π-π stacking or hydrogen bonding with biological targets, similar to furan-containing pharmaceuticals .
- Phenyl or 2-methylphenyl substituents (e.g., in ) reduce steric hindrance, favoring enzymatic interactions in drug-like molecules .
Synthetic Considerations: Carbamates are typically synthesized via alcohol-isocyanate reactions or phosgene-mediated routes . The target compound could be synthesized by reacting (2-methoxyphenyl)methanol with an isocyanate derivative of (E)-2-(furan-2-yl)ethenylamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
